10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound belongs to a class of polyheterocyclic molecules featuring a tricyclic core (5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-pentaene) with a sulfonyl group (4-chlorobenzenesulfonyl) at position 10 and an N-(2-ethoxyphenyl) substituent at position 5. Its structural complexity arises from the fusion of sulfur and nitrogen-containing heterocycles, which confers unique electronic and steric properties.
Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-2-30-17-6-4-3-5-15(17)23-19-18-16(11-12-31-18)27-20(24-19)21(25-26-27)32(28,29)14-9-7-13(22)8-10-14/h3-12H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUKBPQVPCFFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps:
Preparation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon in the presence of an alkali metal salt of a mineral acid and/or an ammonium salt of a mineral acid.
Formation of the tricyclic system: The tricyclic core can be synthesized using a robust and convergent synthetic approach involving Au(I)-catalyzed [2 + 2] enyne cycloaddition and pinacol rearrangement.
Coupling reactions: The final compound is obtained by coupling the prepared intermediates under specific conditions, which may involve the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include continuous flow processes and the use of automated reactors to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other sulfonyl- and aryl-substituted tricyclic derivatives. Key analogues include:
Physicochemical and Pharmacokinetic Comparisons
Lipophilicity and Solubility :
- The 4-chlorobenzenesulfonyl group in the target compound increases logP compared to the methyl-substituted analogue . The ortho-ethoxyphenyl group may reduce aqueous solubility relative to para-substituted derivatives due to steric hindrance of hydrogen bonding .
- The absence of a sulfonyl chlorine in ’s compound likely lowers membrane permeability compared to the target .
Synthetic Accessibility :
- Derivatives like those in are synthesized via sulfonation and nucleophilic aromatic substitution, suggesting analogous routes for the target compound .
Research Findings and Data Gaps
- Synthesis: No explicit protocols for the target compound are published, but methods for analogues involve sulfonyl chloride coupling and Pd-catalyzed amination .
- Characterization : Infrared (IR) and UV-Vis spectra for related compounds () highlight absorption bands at 1650–1700 cm⁻¹ (C=O/C=N) and 250–300 nm (π→π* transitions), which may guide analysis of the target .
Biological Activity
The compound 10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with significant potential in biological applications. Its unique structural features make it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular structure of the compound includes:
- Sulfonyl group : Enhances solubility and biological activity.
- Tetraazatricyclo framework : Contributes to its unique pharmacological properties.
- Ethoxyphenyl moiety : Potentially affects binding interactions with biological targets.
The chemical formula is with a molecular weight of approximately 396.90 g/mol.
Antimicrobial Properties
Several studies have explored the antimicrobial activity of compounds structurally related to 10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine . For instance:
- Antibacterial Activity : Research indicates that compounds with similar sulfonyl and thiazole groups exhibit moderate to high antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 10 to 50 µM against strains such as Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific bacterial enzymes or pathways critical for bacterial survival.
- Disruption of Membrane Integrity : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Preliminary cytotoxicity assays suggest that the compound may possess selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various sulfonamide derivatives:
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 20 | S. aureus |
| Target Compound | 12 | Pseudomonas aeruginosa |
The target compound demonstrated superior efficacy against Pseudomonas aeruginosa, indicating its potential as a lead compound for further development .
Case Study 2: Cytotoxicity Profile
A study assessing the cytotoxic effects on different cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 25 |
| MCF-7 (breast) | 30 |
| Normal Fibroblasts | >100 |
This suggests a promising therapeutic index for the compound in targeting cancer cells while being less harmful to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
